molecular formula C9H14Cl2N2O B6198796 6-amino-5,6,7,8-tetrahydroquinolin-4-ol dihydrochloride CAS No. 2694729-56-9

6-amino-5,6,7,8-tetrahydroquinolin-4-ol dihydrochloride

Cat. No.: B6198796
CAS No.: 2694729-56-9
M. Wt: 237.1
InChI Key:
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Description

6-amino-5,6,7,8-tetrahydroquinolin-4-ol dihydrochloride is a chemical compound with significant interest in various fields of scientific research This compound is characterized by its quinoline backbone, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5,6,7,8-tetrahydroquinolin-4-ol dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as aniline derivatives and cyclohexanone.

    Cyclization: The key step involves the cyclization of aniline derivatives with cyclohexanone under acidic or basic conditions to form the quinoline ring system.

    Functional Group Introduction: Amino and hydroxyl groups are introduced through selective functionalization reactions. For instance, nitration followed by reduction can introduce the amino group, while hydroxylation can be achieved through oxidation reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. Key considerations include:

    Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Safety Measures: Implementing safety protocols to handle hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

6-amino-5,6,7,8-tetrahydroquinolin-4-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Tetrahydroquinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

6-amino-5,6,7,8-tetrahydroquinolin-4-ol dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-amino-5,6,7,8-tetrahydroquinolin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological activities.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-5,6,7,8-tetrahydroquinolin-5-one dihydrochloride
  • 6-amino-7,8-dihydroquinolin-5(6H)-one dihydrochloride

Uniqueness

6-amino-5,6,7,8-tetrahydroquinolin-4-ol dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, making it valuable for specific applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-amino-5,6,7,8-tetrahydroquinolin-4-ol dihydrochloride involves the reduction of the nitro group in 6-nitro-5,6,7,8-tetrahydroquinolin-4-ol followed by the addition of an amino group. The resulting amine is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "6-nitro-5,6,7,8-tetrahydroquinolin-4-ol", "Sodium borohydride", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 6-nitro-5,6,7,8-tetrahydroquinolin-4-ol in a mixture of ethanol and water.", "Step 2: Add sodium borohydride to the solution and stir at room temperature for several hours until the reaction is complete.", "Step 3: Add ammonium chloride to the reaction mixture and heat under reflux for several hours to convert the nitro group to an amino group.", "Step 4: Cool the reaction mixture and filter the resulting amine.", "Step 5: Dissolve the amine in hydrochloric acid and evaporate the solution to dryness to obtain the dihydrochloride salt of 6-amino-5,6,7,8-tetrahydroquinolin-4-ol." ] }

CAS No.

2694729-56-9

Molecular Formula

C9H14Cl2N2O

Molecular Weight

237.1

Purity

95

Origin of Product

United States

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